![molecular formula C14H13N3O5S B2874788 6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-41-2](/img/structure/B2874788.png)
6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
Scientific Research Applications
Sulfonylation and Chemical Synthesis
A study on copper-mediated ortho C-H sulfonylation of benzoic acid derivatives showcased the utility of sulfonylation reactions for synthesizing various aryl sulfones with excellent regioselectivity, using an 8-aminoquinoline moiety as a directing group (Liu et al., 2015). Similarly, the synthesis and reactions of esters related to cyano and sulfonyl functional groups have been reported, indicating the potential for creating diverse chemical structures through strategic functional group manipulation (Smirnova & Gavrilov, 1996).
Antibacterial Applications
Research into quinoline derivatives has highlighted their significance in developing antibacterial agents. For instance, studies have synthesized substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, revealing potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990). These findings suggest the potential for chemical compounds with similar structures to be explored for antibacterial properties.
Catalytic and Synthetic Applications
The introduction of novel catalysts for promoting the synthesis of polyhydroquinoline derivatives underlines the importance of innovative approaches in chemical synthesis. A study utilized a new N-sulfonated Brönsted acidic catalyst for the efficient promotion of hexahydroquinolines synthesis, showcasing the potential of sulfonate-related compounds in catalysis (Goli-Jolodar et al., 2016).
Solubility and Optical Properties
The achievement of enhanced solubility and improved optical properties in molecular complexes based on a sulfonate-pyridinium supramolecular synthon presents an interesting aspect of research. This study demonstrates the potential for manipulating solubility and optical behavior through the strategic use of functional groups (Ahmad et al., 2020).
properties
IUPAC Name |
6-[2-cyanoethyl(methyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-17(6-2-5-15)23(21,22)9-3-4-12-10(7-9)13(18)11(8-16-12)14(19)20/h3-4,7-8H,2,6H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGJRSHQDPFPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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